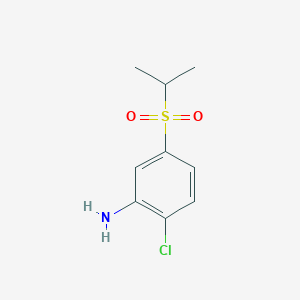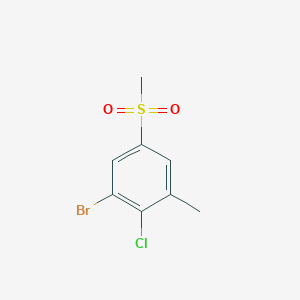
2-(4-Benzyloxy-phenyl)-propionic acid
Overview
Description
2-(4-Benzyloxy-phenyl)-propionic acid is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the 4-position and a propionic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Ether Formation: The synthesis begins with the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-benzyloxyphenol.
Friedel-Crafts Acylation: The 4-benzyloxyphenol undergoes Friedel-Crafts acylation with propionyl chloride in the presence of an aluminum chloride catalyst to yield this compound.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The propionic acid group can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the benzene ring, to form various reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: Reduced derivatives such as 2-(4-benzyloxy-phenyl)-propanol.
Substitution: Various halogenated derivatives depending on the substituent.
Scientific Research Applications
2-(4-Benzyloxy-phenyl)-propionic acid finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
2-(4-Benzyloxy-phenyl)-propionic acid is similar to other phenylpropionic acids, such as ibuprofen and ketoprofen. its unique benzyloxy group imparts distinct chemical and biological properties. Unlike ibuprofen, which is widely used as a nonsteroidal anti-inflammatory drug (NSAID), this compound may offer different therapeutic benefits due to its structural differences.
Comparison with Similar Compounds
Ibuprofen
Ketoprofen
Naproxen
Flurbiprofen
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(16(17)18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUZGYVNJWERGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(1-Methylethyl)sulfonyl]-5-(1-piperidinyl)benzenamine](/img/structure/B7814073.png)
![2-[(1-Methylethyl)sulfonyl]-5-(4-morpholinyl)benzenamine](/img/structure/B7814075.png)


![1-[4-[(1-Methylethyl)sulfonyl]phenyl]-3-piperidinecarboxylic acid](/img/structure/B7814106.png)
![[2-Methylsulfonyl-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B7814117.png)
